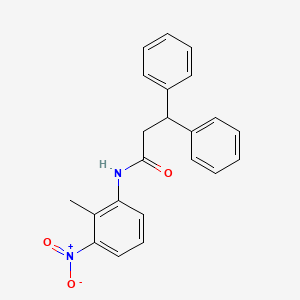
N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide, also known as MNPA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MNPA belongs to the class of compounds known as amides, which have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide is not fully understood. However, it is believed that N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and microbial infections. N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have a number of biochemical and physiological effects. For example, N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has also been shown to inhibit the growth of tumor cells and to have antimicrobial activity against a wide range of pathogens. In addition, N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide in lab experiments is that it is relatively easy to synthesize and purify. In addition, N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease processes. However, one limitation of using N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects.
Orientations Futures
There are several future directions for research on N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide. One area of research is to further elucidate its mechanism of action, which would provide insight into its potential use as a therapeutic agent. Another area of research is to explore the use of N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for more studies on the safety and toxicity of N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide, particularly in animal models and humans, in order to determine its potential use as a drug.
Applications De Recherche Scientifique
N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has been studied extensively for its potential use as a therapeutic agent. In particular, N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16-20(13-8-14-21(16)24(26)27)23-22(25)15-19(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTKNLABYHWDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-3,3-diphenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisopropyl 5-[(2,2-dimethylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741522.png)
![2,4-dichloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3741527.png)
![N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3741533.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3741544.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3741549.png)
![ethyl 4-ethyl-5-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3741555.png)
![2-methyl-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3741560.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B3741562.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741565.png)
![5-(3-chlorophenyl)-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B3741569.png)
![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-2-methoxybenzamide](/img/structure/B3741584.png)
![2-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3741588.png)
